1-(2-Bromo-4-(difluoromethyl)phenyl)-4-methylpiperidine
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Overview
Description
1-(2-Bromo-4-(difluoromethyl)phenyl)-4-methylpiperidine is an organic compound that features a piperidine ring substituted with a brominated difluoromethylphenyl group
Scientific Research Applications
1-(2-Bromo-4-(difluoromethyl)phenyl)-4-methylpiperidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Material Science: The compound’s unique properties make it suitable for the development of advanced materials, including polymers and coatings.
Chemical Biology: It serves as a probe for studying biological processes and interactions at the molecular level.
Mechanism of Action
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-4-(difluoromethyl)phenyl)-4-methylpiperidine typically involves the following steps:
Bromination: The starting material, 4-(difluoromethyl)aniline, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the ortho position relative to the amino group.
Formation of the Piperidine Ring: The brominated intermediate is then reacted with 4-methylpiperidine under basic conditions to form the final product. This step may involve the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromo-4-(difluoromethyl)phenyl)-4-methylpiperidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the difluoromethyl group or the piperidine ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed:
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Oxidation: Products include alcohols, ketones, and carboxylic acids.
Reduction: Products include reduced difluoromethyl groups and modified piperidine rings.
Comparison with Similar Compounds
- 1-(2-Bromo-4-(trifluoromethyl)phenyl)-4-methylpiperidine
- 1-(2-Chloro-4-(difluoromethyl)phenyl)-4-methylpiperidine
- 1-(2-Bromo-4-(difluoromethyl)phenyl)piperidine
Comparison: 1-(2-Bromo-4-(difluoromethyl)phenyl)-4-methylpiperidine is unique due to the presence of both bromine and difluoromethyl groups, which impart distinct chemical and physical properties. Compared to its analogs, this compound may exhibit different reactivity, stability, and biological activity, making it a valuable tool in various research and industrial applications.
Properties
IUPAC Name |
1-[2-bromo-4-(difluoromethyl)phenyl]-4-methylpiperidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrF2N/c1-9-4-6-17(7-5-9)12-3-2-10(13(15)16)8-11(12)14/h2-3,8-9,13H,4-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASNCZVJUAGDBSH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C(C=C(C=C2)C(F)F)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrF2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301193415 |
Source
|
Record name | Piperidine, 1-[2-bromo-4-(difluoromethyl)phenyl]-4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301193415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1704073-17-5 |
Source
|
Record name | Piperidine, 1-[2-bromo-4-(difluoromethyl)phenyl]-4-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1704073-17-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Piperidine, 1-[2-bromo-4-(difluoromethyl)phenyl]-4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301193415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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